5-Vanillylidene barbituric acid
Overview
Description
5-Vanillylidene barbituric acid is a chemical compound with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.2182 g/mol . It is a derivative of barbituric acid, which is known for its diverse pharmacological and biological applications . The compound features a vanillylidene group attached to the barbituric acid core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vanillylidene barbituric acid can be synthesized through a condensation reaction between barbituric acid and vanillin. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like methanol or ethanol . The reaction conditions are generally mild, and the product can be obtained in good yields.
Industrial Production Methods
These methods often involve the use of green and recyclable catalysts, such as DABCO-based ionic liquids, to facilitate the reaction in aqueous media .
Chemical Reactions Analysis
Types of Reactions
5-Vanillylidene barbituric acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of derivatives through reactions with aldehydes and ketones.
Substitution Reactions: Introduction of different substituents at various positions on the pyrimidine ring.
Oxidation and Reduction Reactions: Modifications of the functional groups attached to the barbituric acid core.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid, methanol, ethanol, and various aldehydes and ketones . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various arylidene derivatives of barbituric acid, which have been studied for their potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic sensors and other functional materials.
Mechanism of Action
The mechanism of action of 5-vanillylidene barbituric acid involves its interaction with various molecular targets. It can act as an electrophile in conjugate addition reactions or cycloaddition processes . The compound’s unique structure allows it to interact with biological macromolecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound, known for its pharmacological inactivity but serves as a precursor for many active derivatives.
Thiobarbituric Acid: Similar in structure but contains a sulfur atom, leading to different chemical and biological properties.
5-Arylidene Barbituric Acids: A class of compounds with various arylidene groups attached, studied for their diverse biological activities.
Uniqueness
5-Vanillylidene barbituric acid stands out due to the presence of the vanillylidene group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-9-5-6(2-3-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHGWOUABYDGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415302 | |
Record name | MLS000736959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40367-32-6 | |
Record name | MLS000736959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000736959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Hydroxy-3-methoxybenzylidene)barbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.